molecular formula C29H28N4O4S2 B15187509 Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide CAS No. 139207-44-6

Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide

Cat. No.: B15187509
CAS No.: 139207-44-6
M. Wt: 560.7 g/mol
InChI Key: SKZYGANIHYUPNP-HMUHSLBFSA-N
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Description

Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that features a thiazolidene ring, phenoxy group, and hydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for industrial use. This would include the use of large-scale reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidene ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and thiazolidene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s thiazolidene ring and phenoxy group are believed to play a crucial role in its biological activities by binding to specific receptors and enzymes, thereby modulating their functions .

Comparison with Similar Compounds

Properties

CAS No.

139207-44-6

Molecular Formula

C29H28N4O4S2

Molecular Weight

560.7 g/mol

IUPAC Name

2-[4-[(E)-[3-[(2-ethylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H28N4O4S2/c1-3-22-6-4-5-7-25(22)30-19-33-28(35)26(39-29(33)38)16-20-8-14-24(15-9-20)37-18-27(34)32-31-17-21-10-12-23(36-2)13-11-21/h4-17,30H,3,18-19H2,1-2H3,(H,32,34)/b26-16+,31-17+

InChI Key

SKZYGANIHYUPNP-HMUHSLBFSA-N

Isomeric SMILES

CCC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N/N=C/C4=CC=C(C=C4)OC)/SC2=S

Canonical SMILES

CCC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NN=CC4=CC=C(C=C4)OC)SC2=S

Origin of Product

United States

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